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Abstract
Candida albicans remains a predominant fungal pathogen, responsible for a significant number

of opportunistic infections, particularly in immunocompromised individuals. Nystatin, a polyene

antifungal, has long been a therapeutic option, primarily for topical and oral candidiasis. Its

mechanism relies on binding to ergosterol, the principal sterol in the fungal cell membrane,

leading to pore formation, loss of intracellular components, and cell death. However, the

emergence of resistance threatens its clinical utility. This technical guide provides an in-depth

exploration of the molecular underpinnings of nystatin resistance in C. albicans. The primary

mechanisms involve alterations in the ergosterol biosynthesis pathway, which reduces the

quantity of the drug's target, and to a lesser extent, the overexpression of efflux pumps. This

document details the specific genetic mutations, summarizes key quantitative data on

susceptibility and gene expression, provides protocols for essential experimental validation,

and visualizes the core pathways and workflows involved.

Nystatin's Mechanism of Action
Nystatin is a polyene macrolide antifungal agent.[1] Its fungicidal activity is directly linked to its

affinity for ergosterol, a sterol molecule essential for the integrity and fluidity of the fungal

plasma membrane.[2][3] Nystatin molecules bind to ergosterol, forming transmembrane

channels or pores.[3][4][5] This interaction disrupts the selective permeability of the membrane,

causing a rapid leakage of monovalent ions (K+, Na+, H+) and other essential cellular

contents, ultimately leading to fungal cell death.[4][5] The selectivity of nystatin for fungal cells
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is attributed to its higher binding affinity for ergosterol compared to cholesterol, the primary

sterol in mammalian cell membranes.[3]

Core Mechanisms of Nystatin Resistance
Nystatin resistance in C. albicans is predominantly achieved by altering the drug's target,

ergosterol. This can occur through several genetic modifications that disrupt the ergosterol

biosynthesis pathway or, less commonly, through mechanisms that reduce the intracellular

concentration of the drug.

Alterations in the Ergosterol Biosynthesis Pathway
The most frequently cited mechanism for nystatin resistance is the modification or depletion of

ergosterol in the fungal cell membrane.[6][7] This is primarily caused by mutations in the ERG

genes, which encode the enzymes responsible for the multi-step conversion of lanosterol to

ergosterol.

Key genes implicated in this process include:

ERG3 (Sterol Δ5,6-desaturase): Mutations that inactivate ERG3 are a common cause of

polyene resistance.[7][8] This enzymatic step is crucial for the final stages of ergosterol

synthesis. Its inactivation prevents the formation of ergosterol and leads to the accumulation

of alternative sterols, such as ergosta-7,22-dienol.[8][9] These alternative sterols have a

lower binding affinity for nystatin, rendering the drug ineffective.

ERG6 (Sterol Δ24-methyltransferase): Loss-of-function alterations in ERG6 can also

contribute to polyene resistance.[4][7] This enzyme acts earlier in the pathway, and its

disruption leads to the accumulation of different sterol precursors that do not effectively bind

nystatin.

ERG2, ERG5, and ERG11: Mutations in these genes have also been associated with

resistance to polyenes like amphotericin B and, by extension, nystatin.[4] For instance, a

lab-generated strain resistant to amphotericin B and fluconazole showed upregulation of

ERG5, ERG6, and ERG25, coupled with an accumulation of sterol intermediates instead of

ergosterol.[10]
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These genetic alterations effectively reduce the concentration of the primary target for

nystatin, constituting the main pathway to high-level resistance.
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Caption: Ergosterol biosynthesis pathway and points of disruption leading to Nystatin
resistance.

Overexpression of Efflux Pumps
While primarily associated with azole resistance, the overexpression of membrane transporters

that actively pump antifungal agents out of the cell can play a role in resistance to various

drugs.[1] Two major families of efflux pumps are implicated in C. albicans:
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ATP-Binding Cassette (ABC) Transporters: Genes such as CDR1 and CDR2 encode for

these pumps, which use ATP hydrolysis to expel a wide range of substrates.[1][11]

Overexpression of CDR1 and CDR2 is a common resistance mechanism.[12] Notably, two

missense mutations in the CDR2 gene were identified and shared among nystatin-resistant

C. albicans isolates in one study.[6]

Major Facilitator Superfamily (MFS) Transporters: The MDR1 gene encodes an MFS

transporter that uses the proton motive force to export drugs.[1] Its overexpression is also

linked to antifungal resistance.

Although the direct contribution to nystatin resistance is less documented than for azoles,

increased efflux activity could potentially lower the intracellular concentration of nystatin,

requiring higher doses to be effective.

Regulatory and Signaling Pathways in Resistance
The development of resistance is not solely due to mutations in target genes but is also

controlled by a complex network of regulatory and stress-response pathways.

Transcriptional Regulation: The transcription factor Upc2p, encoded by the UPC2 gene, is a

key regulator of ERG gene expression.[2] Gain-of-function mutations in UPC2 can lead to

the upregulation of the ergosterol biosynthesis pathway, contributing to drug resistance.[4]

Stress Response Pathways: Exposure to antifungal agents induces significant cellular

stress. C. albicans activates several signaling pathways to cope with this stress, which can

contribute to drug tolerance and the emergence of resistance.[1] These include:

Calcineurin Pathway: This calcium-dependent signaling pathway is crucial for membrane

stress response and is required for survival in the presence of antifungals like fluconazole.

[1]

High Osmolarity Glycerol (HOG) Pathway: A MAP kinase cascade that responds to various

environmental stresses, including osmotic and oxidative stress, which can be induced by

membrane-active agents.[1][13]

Protein Kinase C (PKC) Cell Wall Integrity Pathway: This pathway is essential for

maintaining the cell wall, which becomes critical when the cell membrane is compromised.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7074842/
https://brieflands.com/journals/jjm/articles/88521
https://pmc.ncbi.nlm.nih.gov/articles/PMC90061/
https://www.benchchem.com/product/b7933818?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10219145/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7074842/
https://www.benchchem.com/product/b7933818?utm_src=pdf-body
https://www.benchchem.com/product/b7933818?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4991322/
https://www.mdpi.com/2073-4409/12/22/2655
https://pmc.ncbi.nlm.nih.gov/articles/PMC7074842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7074842/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7074842/
https://www.researchgate.net/figure/Signalling-pathways-that-regulate-cell-wall-remodelling-of-Candida-albicans-The-HOG1_fig1_26827452
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7933818?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[1][13]
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Caption: Key signaling pathways involved in the C. albicans stress response to Nystatin.

Quantitative Analysis of Nystatin Resistance
Quantitative data is essential for characterizing the resistance phenotype. This includes

measuring the minimum inhibitory concentration (MIC), analyzing changes in sterol content,

and quantifying gene expression.

Table 1: Nystatin Minimum Inhibitory Concentration (MIC) in C. albicans
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Isolate Type
MIC Range
(µg/mL)

Geometric
Mean MIC
(µg/mL)

Resistance
Rate (%)

Reference

Susceptible
(Wild-Type)

0.625 - 1.25 N/A N/A [14]

Clinical Isolates

(Fluconazole-

Susceptible)

N/A 0.042 N/A [15]

Clinical Isolates

(Fluconazole-

Resistant)

N/A 0.06 N/A [15]

| Nystatin-Resistant Isolates | > 2 | N/A | 5.6 - 6.7 |[6][7] |

Note: Definitive clinical breakpoints for nystatin have not been established. Resistance is often

inferred using the epidemiological cutoff value (ECV) for amphotericin B (>2 µg/mL), as they

share a mechanism of action.[6]

Table 2: Gene Expression Changes in Antifungal-Resistant C. albicans
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Gene Function
Fold Change
in Resistant
Isolate

Condition Reference

ERG5
C-22 sterol
desaturase

Upregulated

Amphotericin
B /
Fluconazole
Resistance

[4][10]

ERG6

Sterol

methyltransferas

e

Upregulated

Amphotericin B /

Fluconazole

Resistance

[4][10]

ERG25
C-4 methyl sterol

oxidase
Upregulated

Amphotericin B /

Fluconazole

Resistance

[4][10]

CDR1 ABC Efflux Pump 2.5 to 7.6
Fluconazole

Resistance
[12]

RTA2
Cell Stress

Response
Upregulated

Amphotericin B /

Fluconazole

Resistance

[4][10]

| DDR48 | Cell Stress Response | Upregulated | Amphotericin B / Fluconazole Resistance |[4]

[10] |

Key Experimental Protocols
Verifying the molecular basis of nystatin resistance requires a combination of microbiological,

biochemical, and molecular biology techniques.

Antifungal Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of nystatin against a C.

albicans isolate, based on EUCAST and CLSI guidelines.[6][14]

Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at

35°C. Suspend colonies in sterile saline to match a 0.5 McFarland standard (1-5 x 10⁶
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CFU/mL). Dilute this suspension in RPMI 1640 medium to a final working concentration of 1-

5 x 10³ CFU/mL.

Drug Dilution: Prepare two-fold serial dilutions of nystatin in RPMI 1640 medium in a 96-well

microtiter plate. Typical final concentrations range from 16 to 0.03 µg/mL.[6]

Inoculation: Add 100 µL of the working inoculum to each well containing 100 µL of the diluted

drug, resulting in a final inoculum of 0.5-2.5 x 10³ CFU/mL. Include a drug-free well for a

positive growth control.

Incubation: Incubate the plate at 35°C for 24 to 48 hours.

MIC Determination: The MIC for nystatin is defined as the lowest drug concentration that

causes ≥90% growth inhibition compared to the drug-free control well.[6] This can be

determined visually or by reading the optical density at 450-600 nm with a

spectrophotometer.

Start Prepare Inoculum
(0.5 McFarland)

Inoculate 96-Well Plate

Prepare Nystatin
Serial Dilutions

Incubate
(35°C, 24-48h)

Determine MIC
(≥90% Inhibition) End
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Caption: Experimental workflow for antifungal susceptibility testing by broth microdilution.

Sterol Extraction and Quantification
This method quantifies the total ergosterol content, allowing for comparison between

susceptible and resistant strains.[16]

Cell Culture and Harvest: Grow C. albicans isolates to mid-log phase in a suitable broth

medium. Harvest cells by centrifugation, wash with sterile water, and determine the dry

weight of a cell aliquot.
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Saponification: Resuspend the cell pellet in 25% alcoholic potassium hydroxide (KOH).

Vortex vigorously and incubate in an 85°C water bath for 1-2 hours to break down lipids and

saponify fatty acids.

Sterol Extraction: After cooling, add a mixture of sterile water and n-heptane (or hexane).

Vortex for 3-5 minutes to extract the non-saponifiable lipids (sterols) into the organic phase.

Centrifuge to separate the phases.

Spectrophotometric Analysis: Carefully transfer the upper heptane layer to a quartz cuvette.

Scan the absorbance from 240 nm to 300 nm. Ergosterol and its immediate precursor,

24(28) dehydroergosterol, produce a characteristic four-peaked curve, with a peak at 281.5

nm.[16]

Quantification: Calculate the ergosterol content based on the absorbance values at specific

wavelengths and the dry weight of the cells. A significant reduction in the characteristic

absorbance profile in a resistant strain indicates depletion of ergosterol. For more detailed

analysis of specific sterol types, Gas Chromatography-Mass Spectrometry (GC-MS) is

required.[9]
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Caption: Experimental workflow for sterol extraction and spectrophotometric analysis.

Gene Expression Analysis (RT-qPCR)
This protocol measures the mRNA levels of target genes (e.g., ERG family, CDR1, MDR1) to

identify upregulation associated with resistance.

RNA Extraction: Grow susceptible and resistant C. albicans isolates to mid-log phase.

Harvest cells and extract total RNA using a standard protocol (e.g., hot acid phenol or a

commercial kit).

DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating

genomic DNA.
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cDNA Synthesis: Synthesize complementary DNA (cDNA) from the purified RNA using a

reverse transcriptase enzyme and appropriate primers (oligo(dT) or random hexamers).

Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA as a template. Use

gene-specific primers for the target genes (ERG3, CDR1, etc.) and a reference gene (e.g.,

ACT1) for normalization. A fluorescent dye like SYBR Green is used for detection.

Data Analysis: Calculate the relative expression (fold change) of the target genes in the

resistant isolate compared to the susceptible isolate using the ΔΔCt method. A significant

increase in the fold change indicates gene upregulation.

Conclusion and Future Directions
The molecular basis of nystatin resistance in Candida albicans is primarily rooted in the

alteration of its cellular target, ergosterol. Mutations within the ERG gene family, especially

ERG3, lead to a depleted or modified membrane sterol composition, preventing effective

binding and pore formation by nystatin. While secondary mechanisms like the upregulation of

efflux pumps may contribute, the ergosterol pathway remains the central determinant.

Understanding these mechanisms is crucial for the development of rapid molecular diagnostics

to detect resistance and for guiding the development of novel antifungal strategies that can

bypass these resistance pathways. Future research should focus on the interplay between

stress signaling pathways and the acquisition of ERG mutations, as well as exploring the

potential for combination therapies that could restore nystatin susceptibility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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